Reduced Lipophilicity and Enhanced Hydrogen Bonding Capacity Relative to the Unsubstituted Analog
The 7-methoxy substitution in the target compound confers measurable physicochemical differentiation from the unsubstituted analog N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide (CAS 2097930-03-3). The target compound exhibits a lower computed XLogP3 value (1.9 vs. 2.1), an additional hydrogen bond acceptor (5 vs. 4), and one extra rotatable bond (5 vs. 4), while both retain a single hydrogen bond donor [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.9; HBA = 5; Rotatable bonds = 5; HBD = 1; MW = 286.29 g/mol |
| Comparator Or Baseline | Unsubstituted analog (CAS 2097930-03-3): XLogP3 = 2.1; HBA = 4; Rotatable bonds = 4; HBD = 1; MW = 256.26 g/mol |
| Quantified Difference | ΔXLogP3 = -0.2 (lower lipophilicity); ΔHBA = +1; ΔRotatable bonds = +1; ΔMW = +30.03 g/mol |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding, while the additional hydrogen bond acceptor provides extra pharmacophoric contact points, enhancing the compound's suitability for in vitro assay development and in vivo pharmacokinetic profiling.
- [1] PubChem CID 121177133. 7-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097919-81-6 View Source
- [2] PubChem CID 121177084. N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097930-03-3 View Source
